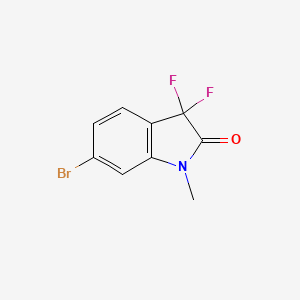6-Bromo-3,3-difluoro-1-methylindolin-2-one
CAS No.:
Cat. No.: VC15919055
Molecular Formula: C9H6BrF2NO
Molecular Weight: 262.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6BrF2NO |
|---|---|
| Molecular Weight | 262.05 g/mol |
| IUPAC Name | 6-bromo-3,3-difluoro-1-methylindol-2-one |
| Standard InChI | InChI=1S/C9H6BrF2NO/c1-13-7-4-5(10)2-3-6(7)9(11,12)8(13)14/h2-4H,1H3 |
| Standard InChI Key | CHZZSHUQVZNQTP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC(=C2)Br)C(C1=O)(F)F |
Introduction
6-Bromo-3,3-difluoro-1-methylindolin-2-one is a synthetic organic compound with the CAS number 1802149-36-5. It belongs to the indolin-2-one class of compounds, which are known for their diverse applications in medicinal chemistry due to their unique structural properties and potential biological activities.
Related Compounds and Their Activities
| Compound | Biological Activity |
|---|---|
| Indole Derivatives | Anticancer, Antiviral |
| Thiazole Compounds | Anticonvulsant, Antiproliferative |
| Isoindoline-1,3-diones | Antimitotic |
These related compounds demonstrate the potential for indole-based structures to exhibit a wide range of biological activities, suggesting that 6-Bromo-3,3-difluoro-1-methylindolin-2-one could be a valuable precursor for developing new therapeutic agents.
Safety and Handling
Handling of 6-Bromo-3,3-difluoro-1-methylindolin-2-one requires caution due to its potential toxicity. General precautions include wearing protective clothing, gloves, and safety glasses. It is also advisable to work in a well-ventilated area or fume hood.
| Hazard Statement | Precautionary Statement |
|---|---|
| H302: Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant. |
| H315: Causes skin irritation | P264: Wash hands thoroughly after handling. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume